Ethyl 6-bromo-3-(trifluoromethyl)picolinate

Description

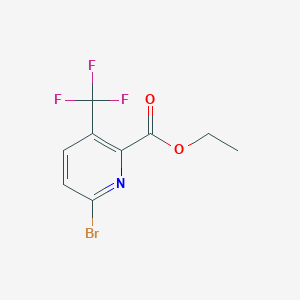

Ethyl 6-bromo-3-(trifluoromethyl)picolinate is a halogenated pyridine derivative featuring a bromine atom at position 6, a trifluoromethyl (CF₃) group at position 3, and an ethyl ester at position 2. This compound is of significant interest in medicinal and agrochemical research due to the electronic and steric effects imparted by its substituents, which influence reactivity and binding properties.

Properties

Molecular Formula |

C9H7BrF3NO2 |

|---|---|

Molecular Weight |

298.06 g/mol |

IUPAC Name |

ethyl 6-bromo-3-(trifluoromethyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)7-5(9(11,12)13)3-4-6(10)14-7/h3-4H,2H2,1H3 |

InChI Key |

YAMUVUNKMDAWCN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=N1)Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-bromo-3-(trifluoromethyl)picolinate typically involves the bromination of 3-(trifluoromethyl)picolinic acid followed by esterification. The bromination reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The esterification is then performed using ethanol and a strong acid catalyst like sulfuric acid or hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding oxides or reduced to form dehalogenated products under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic medium.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

- Substituted picolinates with various functional groups replacing the bromine atom.

- Oxidized or reduced derivatives depending on the reaction conditions .

Scientific Research Applications

Ethyl 6-bromo-3-(trifluoromethyl)picolinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-3-(trifluoromethyl)picolinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an inhibitor or modulator of enzymatic activities by binding to active sites or allosteric sites of target proteins . The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Molecular Comparison

Key structural analogs are summarized in Table 1:

Table 1: Comparison of this compound with Analogs

Notes:

- Positional Isomerism : Ethyl 3-bromo-5-(trifluoromethyl)picolinate shares the same molecular formula and weight as the target compound but differs in substituent positions (Br at 3 vs. 6). This positional variation can significantly alter electronic distribution and reactivity .

- Halogen Substitution : Replacing bromine with chlorine (e.g., Ethyl 3-chloro-6-(trifluoromethyl)picolinate) reduces molecular weight by ~43.46 g/mol and may decrease leaving-group ability in substitution reactions .

Biological Activity

Ethyl 6-bromo-3-(trifluoromethyl)picolinate is a compound that has gained attention in medicinal chemistry and biological research due to its unique structural characteristics and potential bioactivity. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₈BrF₃N₁O₂

- IUPAC Name : Ethyl 6-bromo-3-(trifluoromethyl)pyridine-2-carboxylate

- Functional Groups : Bromine atom, trifluoromethyl group, and a picolinate structure.

The compound exists as a solid at room temperature, exhibiting properties typical of halogenated aromatic compounds, which may influence its solubility and reactivity in various solvents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of bromine and trifluoromethyl groups enhances its reactivity, allowing it to participate in various biochemical interactions:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, influencing various signaling pathways.

Biological Activity and Applications

Research indicates that this compound exhibits significant biological activity, particularly in pharmaceuticals. Its potential applications include:

- Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial activity against certain pathogens.

- Anticancer Activity : Investigations are ongoing to explore its efficacy in cancer treatment through selective targeting of cancer cells.

- Drug Development : It serves as a promising candidate for developing new therapeutic agents due to its unique structural characteristics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Various studies have highlighted how modifications to its structure can enhance or diminish its bioactivity. For instance, the positioning of the bromine and trifluoromethyl groups significantly affects the compound's interaction with biological targets.

Comparative Analysis with Similar Compounds

The following table illustrates the comparison between this compound and similar compounds:

| Compound Name | CAS Number | Similarity Index | Notable Activity |

|---|---|---|---|

| Methyl 3-amino-6-bromopicolinate | 866775-09-9 | 0.78 | Moderate anticancer activity |

| Methyl 5-bromo-3-(trifluoromethyl)picolinate | 46311090 | 0.75 | Antimicrobial properties |

| Ethyl 6-(trifluoromethyl)picolinate | 1209093-48-0 | 0.75 | Limited biological activity |

| Ethyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate | Not specified | Not applicable | Potential drug candidate |

This table illustrates how structural variations can impact the biological potency and application scope of related compounds.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antimicrobial effects of this compound against various bacterial strains, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

- Cancer Research : In vitro studies have shown that this compound induces apoptosis in cancer cell lines by activating caspase pathways, suggesting its potential as an anticancer agent.

- Enzyme Interaction Studies : Research conducted on enzyme inhibition revealed that this compound effectively inhibits dihydrodipicolinate synthase (DHDPS), a critical enzyme in bacterial lysine biosynthesis, with an IC50 value of approximately 25 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.